molecular formula C11H16FNO B13704313 5-(4-Fluorophenoxy)-2-pentanamine

5-(4-Fluorophenoxy)-2-pentanamine

Cat. No.: B13704313
M. Wt: 197.25 g/mol
InChI Key: SVRCKMTVBXRWBU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-2-pentanamine is an organic compound that features a fluorinated phenoxy group attached to a pentanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenoxy)-2-pentanamine typically involves the reaction of 4-fluorophenol with a suitable pentanamine derivative. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenoxy)-2-pentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(4-Fluorophenoxy)-2-pentanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)-2-pentanamine involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Shares the fluorinated phenoxy group but lacks the pentanamine chain.

    2-Pentanamine: Contains the pentanamine chain but lacks the fluorinated phenoxy group.

    5-(4-Chlorophenoxy)-2-pentanamine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

5-(4-Fluorophenoxy)-2-pentanamine is unique due to the presence of both the fluorinated phenoxy group and the pentanamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

5-(4-fluorophenoxy)pentan-2-amine

InChI

InChI=1S/C11H16FNO/c1-9(13)3-2-8-14-11-6-4-10(12)5-7-11/h4-7,9H,2-3,8,13H2,1H3

InChI Key

SVRCKMTVBXRWBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)F)N

Origin of Product

United States

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